Altersolanol A

説明

This compound has been reported in Alternaria porri, Ampelomyces, and other organisms with data available.

isolated from fermentation product of fungus Alternaria porri(Ellis) Ciferri; RN given refers to (1R-(1alpha,2beta,3beta,4alpha))-isomer; structure given in first source

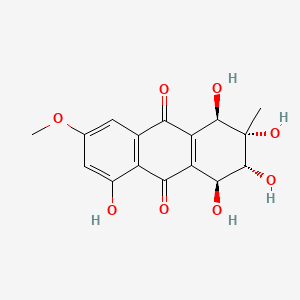

Structure

3D Structure

特性

IUPAC Name |

(1S,2R,3S,4R)-1,2,3,4,8-pentahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O8/c1-16(23)14(21)10-9(13(20)15(16)22)12(19)8-6(11(10)18)3-5(24-2)4-7(8)17/h3-4,13-15,17,20-23H,1-2H3/t13-,14+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMBLBOUQJNJIL-JJXSEGSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](C2=C([C@H]1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891800, DTXSID701043575 | |

| Record name | Altersolanol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4,5- pentahydroxy-7-methoxy-2-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22268-16-2, 116948-40-4 | |

| Record name | Altersolanol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22268-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altersolanol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022268162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altersolanol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4,5- pentahydroxy-7-methoxy-2-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTERSOLANOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3LU23BE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Altersolanol A from Phomopsis sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altersolanol A, a tetrahydroanthraquinone derivative, has emerged as a promising natural product with significant cytotoxic and pro-apoptotic activities against a broad spectrum of cancer cell lines. This technical guide provides an in-depth overview of the discovery of this compound from the endophytic fungus Phomopsis sp., detailing the methodologies for its isolation, purification, and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its anticancer effects, with a focus on its role in inducing apoptosis through the inhibition of the NF-κB signaling pathway and subsequent activation of the caspase cascade. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Endophytic fungi are a rich source of novel secondary metabolites with diverse biological activities. The genus Phomopsis has been identified as a prolific producer of bioactive compounds.[1][2][3] this compound, an anthraquinone derivative, was successfully isolated from a Phomopsis sp. strain (PM0409092) obtained from the plant Nyctanthes arbor-tristis.[4][5][6] This compound has demonstrated potent in vitro cytotoxic activity against numerous human cancer cell lines, with a mean IC50 value of 0.005 μg/ml.[4][5][6] Its mechanism of action involves the induction of apoptosis through the cleavage of Caspase-3 and -9 and a decrease in the expression of anti-apoptotic proteins.[4][5][6] This guide serves as a technical resource, providing detailed protocols and data for the scientific community engaged in natural product discovery and oncology research.

Data Presentation

Cytotoxic Activity of this compound

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 70% inhibitory concentration (IC70) values highlight its potent anticancer properties.

| Parameter | Mean Value (μg/mL) |

| IC50 | 0.005[4][5][6] |

| IC70 | 0.024[4][5][6] |

Table 1: Mean IC50 and IC70 values of this compound against 34 human cancer cell lines.

Experimental Protocols

Fungal Strain and Fermentation

Fungal Strain: Phomopsis sp. (PM0409092), an endophytic fungus isolated from the leaves of Nyctanthes arbor-tristis.[7]

Fermentation:

-

The Phomopsis sp. strain is cultured on Potato Dextrose Agar (PDA) plates.

-

The plates are incubated at 25°C with a 12-hour light/dark cycle for 30 days.[7]

-

Successful fermentation is indicated by the appearance of orange needles of this compound on the agar surface.[7]

Extraction of this compound

-

The entire agar mass from the fermentation plates is harvested.

-

The agar is extracted with a 1:1 mixture of dichloromethane and methanol.[7]

-

The resulting extract is then concentrated to dryness under reduced pressure to yield the crude extract.[7]

Purification by Column Chromatography

Stationary Phase: Silica gel (60–120 mesh).

Mobile Phase: A gradient of ethyl acetate in petroleum ether.

Procedure:

-

A glass chromatography column is packed with a slurry of silica gel in petroleum ether.

-

The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

The column is eluted with a stepwise gradient of increasing ethyl acetate concentration in petroleum ether.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform and methanol solvent system.[7]

-

This compound is typically eluted with 65% ethyl acetate in petroleum ether.[7]

-

Fractions containing pure this compound, as determined by TLC, are pooled and the solvent is evaporated to yield the purified compound.

Caption: Workflow for the isolation and purification of this compound.

Purity Analysis by HPLC

Column: Lichrospher RP-18 (150 x 4.6 mm, 5 µm).[7]

Mobile Phase: A gradient of acetonitrile and water.

Flow Rate: 1 mL/min.[7]

Detection: UV detector.

Procedure:

-

A standard solution of the purified this compound is prepared in a suitable solvent (e.g., methanol).

-

The sample is injected into the HPLC system.

-

The chromatogram is recorded, and the purity of the compound is determined by calculating the peak area percentage of this compound relative to the total peak area.

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by inducing apoptosis, a programmed cell death mechanism. The primary signaling pathway involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), which leads to the activation of the intrinsic apoptotic pathway.

Mechanism of Action:

-

Inhibition of NF-κB: this compound inhibits the transcriptional activity of NF-κB. NF-κB is a key regulator of cell survival and promotes the expression of anti-apoptotic proteins such as Bcl-2.

-

Downregulation of Anti-Apoptotic Proteins: By inhibiting NF-κB, this compound leads to a decrease in the expression of anti-apoptotic proteins.

-

Activation of Intrinsic Apoptotic Pathway: The reduction in anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates Caspase-9. Activated Caspase-9, in turn, cleaves and activates the executioner caspase, Caspase-3.

-

Apoptosis: Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cell death.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. thieme-connect.com [thieme-connect.com]

Altersolanol A: A Technical Guide to a Promising Bioactive Compound from Endophytic Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altersolanol A, a tetrahydroanthraquinone natural product, has emerged as a significant secondary metabolite from various endophytic fungi. Possessing a range of biological activities, most notably potent cytotoxicity against a broad spectrum of cancer cell lines, this compound is a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its origins, biosynthesis, isolation and purification protocols, and detailed insights into its mechanism of action. Quantitative data on its biological activities are presented in structured tables, and key experimental protocols are detailed to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized through diagrams to enhance understanding of its complex biological interactions.

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, are a prolific source of novel bioactive secondary metabolites.[1][2] These compounds exhibit a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties. Among these, this compound, a member of the tetrahydroanthraquinone class of polyketides, has garnered considerable attention for its potent cytotoxic effects.[3][4] First isolated from Alternaria solani, the causative agent of early blight in tomatoes, it has since been identified in several endophytic fungi, including Phomopsis sp. and Stemphylium globuliferum.[2][5][6] This guide will delve into the technical aspects of this compound, providing a resource for researchers interested in its therapeutic potential.

Biosynthesis of this compound

This compound is biosynthesized via the polyketide pathway, a major route for the production of secondary metabolites in fungi. The backbone of the molecule is assembled by a Type I polyketide synthase (PKS), which iteratively condenses acetyl-CoA and malonyl-CoA units to form a linear poly-β-keto chain. This chain then undergoes a series of cyclization and modification reactions to yield the characteristic tetrahydroanthraquinone scaffold.

Isolation and Purification

The isolation of this compound from endophytic fungal cultures typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Isolation and Purification from Phomopsis sp.

This protocol is based on methodologies described for the isolation of this compound from endophytic fungi.[2][3]

1. Fungal Culture and Extraction:

-

The endophytic fungus (Phomopsis sp.) is cultured on a solid-state rice medium for 3-4 weeks at room temperature.

-

The fermented rice culture is then extracted exhaustively with ethyl acetate at room temperature.

-

The ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

Step 1: Silica Gel Column Chromatography:

-

The crude extract is subjected to column chromatography on silica gel (60-120 mesh).

-

The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

-

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are pooled and further purified by preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase is typically a gradient of methanol or acetonitrile in water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purified compound is then dried, and its structure is confirmed by spectroscopic methods (NMR, MS).

-

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its cytotoxic and antimicrobial properties being the most extensively studied.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic activity against a diverse panel of human cancer cell lines.[3][4] The mean IC50 value against 34 human cancer cell lines was reported to be 0.005 µg/mL.[1][3]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | ~2.5 | [5] |

| A549 | Lung Cancer | ~5.0 | [5] |

| MCF-7 | Breast Adenocarcinoma | Not specified | [7] |

| MDA-MB-231 | Breast Adenocarcinoma | Not specified | [7] |

| JEG-3 | Choriocarcinoma | Not specified | [8] |

| HTR-8/SVneo | Trophoblast | Not specified | [8] |

Note: Specific IC50 values for all cell lines are not consistently reported in the literature; some studies describe activity without providing precise quantitative data.

Antimicrobial Activity

This compound has also shown activity against various pathogenic microorganisms.

| Microorganism | Type | Activity | Reference |

| Staphylococcus aureus | Gram-positive bacteria | Active | [9] |

| Bacillus subtilis | Gram-positive bacteria | Active | [9] |

| Candida albicans | Fungus | Active | [7] |

Note: Specific Minimum Inhibitory Concentration (MIC) values are not widely reported in the reviewed literature.

Mechanism of Action

The anticancer effects of this compound are attributed to its ability to modulate multiple cellular signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation and invasion.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[5] The inhibition of NF-κB by this compound contributes to its pro-apoptotic and anti-invasive properties.

Modulation of MAPK Signaling Pathway

This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for regulating cell growth, differentiation, and stress responses.[7][8] Specifically, it has been observed to decrease the phosphorylation of key MAPK members such as JNK, ERK, and p38, leading to the inactivation of this pathway and contributing to its cytotoxic effects.[7][8]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Human cancer cell lines

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Materials:

-

Bacterial or fungal strain

-

This compound stock solution (in DMSO)

-

96-well plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)

-

Microorganism inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microorganism suspension.

-

Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound, a natural product derived from endophytic fungi, represents a compelling lead compound for the development of novel therapeutics, particularly in the field of oncology. Its potent cytotoxic activity, coupled with its ability to modulate key signaling pathways involved in cancer progression, underscores its therapeutic potential. The detailed methodologies and data presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further research and development of this compound and other promising natural products from endophytic microorganisms. Future studies should focus on elucidating the complete biosynthetic pathway, conducting in-depth structure-activity relationship studies, and evaluating the in vivo efficacy and safety of this compound.

References

- 1. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First enantioselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Altersolanol A for Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altersolanol A, a tetrahydroanthraquinone derivative isolated from various fungal species, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of the initial screening of this compound, focusing on its cytotoxic, antimicrobial, and anti-angiogenic properties. Detailed experimental protocols for key biological assays are presented, along with a summary of quantitative data from various studies. Furthermore, signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Natural products continue to be a significant source of inspiration for the development of new drugs. This compound, a secondary metabolite produced by endophytic fungi such as Stemphylium globuliferum and Phomopsis sp., has garnered considerable attention due to its potent biological effects.[1][2] Structurally, it belongs to the tetrahydroanthraquinone class of compounds. Initial in vitro studies have revealed its potential as an anticancer, antimicrobial, and anti-angiogenic agent, making it a compelling candidate for further preclinical investigation. This guide summarizes the key findings from these initial screenings and provides the necessary technical details to facilitate further research.

Biological Activities and Quantitative Data

The primary biological activities of this compound that have been investigated include its cytotoxicity against cancer cell lines, its inhibitory effects on microbial growth, and its potential to disrupt angiogenesis. A summary of the quantitative data from these studies is presented in the tables below.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects across a broad spectrum of human cancer cell lines.[3] Its anticancer activity is attributed to the induction of apoptosis and the inhibition of cell invasion.[1][3]

| Cell Line | Cancer Type | IC50 Value | Reference |

| K562 | Chronic Myeloid Leukemia | Not explicitly stated, but showed dose-dependent cytotoxicity | [1][2] |

| A549 | Lung Cancer | Not explicitly stated, but showed dose-dependent cytotoxicity | [1][2] |

| 34 Human Cancer Cell Lines (Mean) | Various | 0.005 µg/mL | [4] |

| L5178Y | Mouse Lymphoma | 9.4 µM (for 4-Dehydroxythis compound) | [3] |

| JEG-3 | Choriocarcinoma | More sensitive than normal trophoblasts | [5] |

| HTR-8/SVneo | Normal Trophoblast | Less sensitive than choriocarcinoma cells | [5] |

Antimicrobial Activity

Screening of Altersolanol derivatives has revealed significant antimicrobial properties, particularly against Gram-positive bacteria.

| Compound | Microorganism | MIC Value | Reference |

| Altersolanol P | Gram-positive bacteria | 1–8 µg/mL | [6][7] |

| Altersolanol P | Haemophilus influenzae (Gram-negative) | 2 µg/mL | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the initial screening of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Caspase-3/9 Activity Assay

This assay quantifies the activity of caspase-3 and -9, key executioner and initiator caspases in the apoptotic pathway.

Protocol:

-

Cell Lysis: Treat cells with this compound, collect them, and lyse them using a specific lysis buffer.

-

Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA) or caspase-9 (e.g., LEHD-pNA) to the cell lysates.

-

Incubation: Incubate the mixture at 37°C to allow the caspases to cleave the substrate.

-

Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

-

Data Analysis: Quantify the increase in caspase activity relative to untreated control cells.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

NF-κB Activity Measurement: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival.

Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter.

-

Compound Treatment: Treat the transfected cells with this compound, with or without a known NF-κB activator (e.g., TNF-α).

-

Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate (luciferin) to the cell lysate.

-

Luminescence Measurement: Measure the luminescence produced using a luminometer.

-

Data Analysis: A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activity.

In Vitro Angiogenesis Assessment: Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Protocol:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plate for several hours to allow for tube formation.

-

Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. Diagrams illustrating these pathways and the experimental workflows are provided below.

Caption: Workflow for determining the cytotoxic effects of this compound.

Caption: Mitochondrial-mediated apoptosis induced by this compound.[5][8]

Caption: this compound inhibits key pro-survival signaling pathways.[3][5][8]

Conclusion and Future Directions

The initial screening of this compound has revealed its significant potential as a bioactive compound with promising anticancer, antimicrobial, and anti-angiogenic properties. The data summarized in this guide highlights its potency and provides a foundation for more advanced preclinical studies. The detailed experimental protocols and pathway diagrams offer a practical resource for researchers aiming to validate and expand upon these findings.

Future research should focus on several key areas:

-

In vivo efficacy studies: To translate the in vitro findings into a therapeutic context, animal models of cancer and infectious diseases are necessary.

-

Pharmacokinetic and toxicological profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is crucial for its development as a drug candidate.

-

Lead optimization: Structure-activity relationship (SAR) studies can be conducted to synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.[1][2]

-

Mechanism of action studies: Further elucidation of the molecular targets and signaling pathways affected by this compound will provide a more complete understanding of its biological effects.

References

- 1. Isolation, structure elucidation, and biological activity of altersolanol P using Staphylococcus aureus fitness test based genome-wide screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Preliminary In Vitro Efficacy of Altersolanol A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on Altersolanol A, a tetrahydroanthraquinone derivative with demonstrated cytotoxic effects against various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the implicated signaling pathways to support further research and development efforts.

Core Findings on this compound's In Vitro Activity

This compound, a natural product isolated from endophytic fungi such as Phomopsis sp. and Stemphylium globuliferum, has emerged as a compound of interest in oncology research.[1][2] In vitro studies have consistently demonstrated its potent cytotoxic and pro-apoptotic activities across a range of human cancer cell lines.[1][2][3] One study encompassing 34 human cancer cell lines reported a mean IC50 value of 0.005 µg/mL, indicating significant anti-proliferative potential.[1]

The primary mechanisms of action for this compound's anticancer effects appear to be the induction of apoptosis and the inhibition of key cell signaling pathways, including NF-κB and MAPK.[2][3][4]

Data Presentation: Cytotoxicity of Altersolanol Derivatives

Due to the limited availability of a comprehensive IC50 table for this compound across a wide variety of cancer cell lines in the public domain, the following table includes data for the closely related compound, Altersolanol B, to provide a reference for its cytotoxic potency. It is important to note that while structurally similar, the specific activities of this compound may vary.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | Mean of 34 Human Cancer Cell Lines | Various | 0.005 µg/mL (~0.014 µM) | [1] |

| Altersolanol B | MCF-7 | Breast Adenocarcinoma (ER+) | 5.5 | [5] |

| Altersolanol B | MDA-MB-231 | Breast Adenocarcinoma (ER-) | 21.3 | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell lines of interest

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-p65, anti-IκBα, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualization of Implicated Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [Apoptosis-inducing effect of alternol on mouse lymphocyte leukemia cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Altersolanol A, a tetrahydroanthraquinone natural product, and its related compounds have emerged as a promising class of molecules with significant therapeutic potential, particularly in the realm of oncology.[1] Isolated from various fungal species, including endophytic fungi like Stemphylium globuliferum and Phomopsis sp., this compound has demonstrated potent cytotoxic and pro-apoptotic activities against a broad spectrum of cancer cell lines.[2][3][4] This technical guide provides a comprehensive review of the current literature on this compound and its analogs, focusing on their biological activities, mechanisms of action, and synthesis. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Biological Activity and Mechanism of Action

This compound exhibits selective cytotoxicity against cancer cells while leaving non-cancerous cells relatively unaffected.[2] Its primary mechanism of anti-cancer activity involves the induction of apoptosis through the intrinsic pathway and the inhibition of the pro-inflammatory NF-κB signaling pathway.[2]

Pro-apoptotic Effects

Studies have shown that this compound induces apoptosis by triggering the cleavage of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[2][3] This activation of caspases leads to the systematic dismantling of the cell. The pro-apoptotic activity of this compound is further supported by its ability to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis.

Inhibition of NF-κB Signaling

This compound has been reported to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in inflammation, cell survival, and proliferation.[2] By suppressing NF-κB, this compound can effectively block pro-survival signals in cancer cells, making them more susceptible to apoptosis.

Effects on Other Signaling Pathways

Research on related compounds, such as Altersolanol B, has revealed modulation of other critical signaling pathways, including the PI3K/AKT and MAPK pathways, in breast cancer cells. This suggests that the anti-cancer effects of altersolanols may be multi-faceted, involving the disruption of several key cellular processes that are often dysregulated in cancer.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound and its related compounds has been evaluated against a wide range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 70% inhibitory concentration (IC70) values, providing a quantitative comparison of their anti-cancer efficacy.

| Cell Line | Histotype | Mean IC50 (µg/mL) | Mean IC70 (µg/mL) | Reference |

| 34 Human Cancer Cell Lines | Various | 0.005 | 0.024 | [3][4] |

Table 1: Mean Cytotoxic Activity of this compound against a Panel of 34 Human Cancer Cell Lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Altersolanol B | ER+ MCF-7 (Breast Adenocarcinoma) | 5.5 | |

| Altersolanol B | ER- MDA-MB-231 (Breast Adenocarcinoma) | 21.3 |

Table 2: Cytotoxic Activity of Altersolanol B against Breast Cancer Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry

This protocol is a standard method for detecting apoptosis by measuring the externalization of phosphatidylserine on the cell surface.

Materials:

-

Cells of interest treated with this compound or vehicle control.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Phosphate Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Preparation:

-

Induce apoptosis in cells by treating with the desired concentration of this compound for the specified time. Include a vehicle-treated negative control.

-

Harvest cells by centrifugation (e.g., 500 x g for 5 minutes). For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate compensation controls for FITC and PI.

-

Data Analysis:

-

Annexin V-negative/PI-negative cells are considered live.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Western Blot Analysis for Caspase-3 and -9 Cleavage

This method is used to detect the activation of caspases by observing their cleavage into smaller, active fragments.

Materials:

-

Cells treated with this compound or vehicle control.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-9, and cleaved caspase-9.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction:

-

Lyse the treated and control cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the bands corresponding to the pro- and cleaved forms of caspase-3 and -9. A decrease in the pro-form and an increase in the cleaved form indicate caspase activation.

-

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Cells co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

This compound.

-

Stimulating agent (e.g., TNF-α).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Transfection and Treatment:

-

Transfect the cells with the reporter plasmids.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with a known NF-κB activator (e.g., TNF-α).

-

-

Luciferase Assay:

-

Lyse the cells according to the reporter assay system protocol.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated controls to determine the effect on NF-κB transcriptional activity.

-

Synthesis of this compound

The total synthesis of this compound has been achieved through enantioselective methods, providing a means to produce this natural product and its analogs for further investigation. A key step in the synthesis is an asymmetric Diels-Alder reaction to construct the tetrahydroanthraquinone core with high stereocontrol.

Detailed synthetic protocols, including reaction conditions, purification methods, and characterization data (NMR, MS), are often found in the supplementary information of published synthesis papers. Researchers are encouraged to consult these resources for specific experimental details.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

Caption: this compound's mechanism of action in cancer cells.

Caption: A general experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound and its related compounds represent a valuable class of natural products with significant potential for development as anti-cancer therapeutics. Their ability to induce apoptosis and inhibit key pro-survival signaling pathways in cancer cells makes them attractive candidates for further preclinical and clinical investigation. Future research should focus on a number of key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of altersolanol analogs will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: While in vitro studies have been promising, comprehensive in vivo studies using relevant animal models are necessary to validate the anti-tumor efficacy of these compounds.

-

Target Identification: Further studies are needed to precisely identify the direct molecular targets of this compound and its analogs to better understand their mechanism of action.

-

Combination Therapies: Investigating the synergistic effects of altersolanols with existing chemotherapeutic agents could lead to more effective cancer treatment strategies.

References

Altersolanol A: A Kinase Inhibitor Modulating Cellular Pathways for Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Altersolanol A, a tetrahydroanthraquinone derivative isolated from various fungal species, has emerged as a promising natural product with potent cytotoxic and pro-apoptotic activities against a broad spectrum of human cancer cell lines.[1][2] Its mechanism of action is, in part, attributed to its role as a kinase inhibitor, impacting critical cellular signaling pathways that govern cell proliferation, survival, and death. This technical guide provides a comprehensive overview of this compound's function as a kinase inhibitor, with a focus on its effects on the Mitogen-Activated Protein Kinase (MAPK) pathway, the induction of apoptosis, and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms underpinning the anticancer effects of this compound.

Kinase Inhibitory Activity of this compound

This compound has been identified as an inhibitor of a broad panel of kinases, a characteristic that likely contributes significantly to its cytotoxic effects.[3] However, specific quantitative data on its inhibitory concentration (IC50) against a wide array of individual kinases are not extensively available in the public domain. The available research primarily focuses on the downstream cellular consequences of this kinase inhibition.

Impact on the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is a common feature in many cancers. This compound has been shown to modulate the MAPK pathway by decreasing the phosphorylation of key kinases within this cascade.[1][5]

Specifically, treatment with this compound leads to the inactivation of:

The simultaneous inhibition of these critical nodes in the MAPK pathway disrupts the signaling cascades that promote cancer cell survival and proliferation.

Cytotoxic Activity Against Human Cancer Cell Lines

This compound has demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar to low micromolar concentrations.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| Mean Value | (34 cell lines) | 0.005 |

| A549 | Lung Cancer | - |

| K562 | Chronic Myeloid Leukemia | - |

| JEG-3 | Choriocarcinoma | - |

| HTR-8/SVneo | Normal Trophoblast | - |

| Note: Specific IC50 values for A549, K562, JEG-3, and HTR-8/SVneo were not provided in the summarized sources, but cytotoxic effects were confirmed. The mean IC50 is across 34 human cancer cell lines.[2] |

Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This process is initiated through the intrinsic mitochondrial pathway.

Key events in this compound-induced apoptosis include:

-

Increased Bax/Bcl-2 Ratio: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio that favors apoptosis.[1][5]

-

Mitochondrial Dysfunction: The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5]

-

Caspase Activation: Released cytochrome c activates caspase-9, an initiator caspase, which in turn cleaves and activates caspase-3, an executioner caspase.[1][2][5] Activated caspase-3 then orchestrates the dismantling of the cell.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest can be cell-line dependent. For instance, it has been shown to cause G2/M phase arrest in JEG-3 choriocarcinoma cells and S phase arrest in HTR-8/SVneo normal trophoblast cells.[1][5] This arrest is associated with the upregulation of the cell cycle inhibitor p21 and the downregulation of cell cycle checkpoint proteins.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Early Research on Altersolanol A-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altersolanol A, a tetrahydroanthraquinone derived from various fungal species, has emerged as a compound of interest in oncology research due to its cytotoxic effects on a range of cancer cell lines. Early investigations into its mechanism of action have revealed that this compound can induce programmed cell death, or apoptosis, in cancerous cells, suggesting its potential as a chemotherapeutic agent. This technical guide provides a comprehensive overview of the foundational research on this compound-induced apoptosis, detailing the key signaling pathways, experimental methodologies, and quantitative data from seminal studies.

Core Mechanisms of this compound-Induced Apoptosis

Early research indicates that this compound primarily triggers the intrinsic pathway of apoptosis, a process orchestrated by the mitochondria in response to cellular stress. The key molecular events involved in this pathway include the disruption of mitochondrial membrane potential, the generation of reactive oxygen species (ROS), and the modulation of the Bcl-2 family of proteins, ultimately leading to the activation of caspases and the execution of cell death.

Quantitative Data on this compound Cytotoxicity

The cytotoxic potential of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined in numerous studies. The following tables summarize the reported IC50 values for this compound and its closely related analogue, Alternol.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |

| 34 Human Cancer Cell Lines (Mean) | Various | 0.005 | [1] |

Table 2: IC50 Values of Alternol in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| LNCaP | Prostate Cancer | ~5 | [2] |

| C4-2 | Prostate Cancer | ~5 | [2] |

| PC-3 | Prostate Cancer | ~10 | [2] |

| 22RV1 | Prostate Cancer | Not specified | [2] |

| DU145 | Prostate Cancer | Resistant | [2] |

| HL60 | Leukemia | Resistant | [2] |

Signaling Pathways in this compound-Induced Apoptosis

The pro-apoptotic activity of this compound is mediated through a complex interplay of signaling molecules. The primary pathway implicated is the mitochondria-mediated intrinsic apoptosis pathway. Additionally, this compound has been shown to influence other signaling cascades, such as the MAPK pathway.

Intrinsic Apoptosis Pathway

This compound initiates apoptosis by inducing mitochondrial dysfunction. This leads to the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, forming the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. A critical control point in this pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This compound has been shown to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis.[3]

Caption: Intrinsic apoptosis pathway induced by this compound.

MAPK Signaling Pathway

Studies have indicated that this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to decrease the phosphorylation of JNK, ERK, and p38, leading to the inactivation of this pathway, which is often associated with cell survival and proliferation.[3]

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and cleaved caspase-9 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in ΔΨm is an early indicator of apoptosis.

-

Cell Treatment: Treat cells with this compound.

-

Staining: Incubate the cells with a fluorescent dye such as JC-1 or TMRE.

-

Analysis:

-

JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

TMRE: This dye accumulates in active mitochondria. A decrease in TMRE fluorescence indicates a loss of ΔΨm.

-

-

Detection: The fluorescence can be measured using a flow cytometer or a fluorescence microscope.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Increased ROS production is a key event in this compound-induced apoptosis.

-

Cell Treatment: Treat cells with this compound.

-

Staining: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or dihydroethidium (DHE).

-

Analysis: Upon oxidation by ROS, these probes become fluorescent.

-

Detection: The fluorescence intensity, which is proportional to the amount of intracellular ROS, can be measured using a flow cytometer or a fluorescence plate reader.

Experimental Workflow Visualization

Caption: General experimental workflow for studying this compound-induced apoptosis.

Conclusion

Early research has established that this compound is a potent inducer of apoptosis in various cancer cell lines. Its pro-apoptotic effects are primarily mediated through the intrinsic mitochondrial pathway, characterized by increased ROS production, an elevated Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and subsequent activation of the caspase cascade. Furthermore, this compound has been shown to inhibit pro-survival signaling pathways such as the MAPK pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogues in the field of oncology. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Altersolanol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altersolanol A, a tetrahydroanthraquinone of fungal origin, has garnered significant interest within the scientific community due to its potent and selective cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the natural sources of this compound and delves into the current understanding of its biosynthesis. This document summarizes quantitative data on its production, details experimental protocols for its isolation and characterization, and visualizes the proposed biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, mycology, and oncology drug development.

Natural Sources of this compound

This compound is a secondary metabolite exclusively produced by various species of fungi, many of which are classified as endophytic or phytopathogenic. These fungi establish intricate relationships with host plants, and the production of this compound may play a role in these interactions. To date, there is no evidence to suggest that this compound is naturally synthesized by plants themselves.

The primary fungal producers of this compound that have been identified in the scientific literature include:

-

Stemphylium globuliferum : This endophytic fungus was notably isolated from the medicinal plant Mentha pulegium (pennyroyal).[1][2]

-

Alternaria solani : A well-known phytopathogenic fungus that causes early blight disease in potatoes and tomatoes.[3]

-

Phomopsis sp. : An endophytic fungus isolated from the plant Nyctanthes arbor-tristis.[4]

-

Alternaria alternata : A ubiquitous fungus that can be found as a plant pathogen, saprophyte, or endophyte.

-

Cladosporium cladosporioides : A common fungus found in a variety of environments.

These fungal species represent a rich and diverse source for the isolation of this compound for research and potential therapeutic applications.

Biosynthesis of this compound

The biosynthesis of this compound follows the polyketide pathway, a major route for the production of a wide array of secondary metabolites in fungi. The core of the this compound molecule is assembled by a Type I iterative polyketide synthase (PKS).

While the complete biosynthetic gene cluster for this compound has not yet been fully elucidated in any of the producing organisms, significant insights can be drawn from the well-characterized biosynthesis of the structurally related compound, alternariol (AOH), in Alternaria alternata. The AOH biosynthetic gene cluster provides a putative model for the initial steps of this compound synthesis.

The Polyketide Synthase (PKS) Core

The biosynthesis is initiated by a Type I PKS, a large, multifunctional enzyme that iteratively condenses acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. In the case of the related compound alternariol, the PKS gene pksI is responsible for the synthesis of the heptaketide backbone.[5][6] It is highly probable that a homologous PKS is responsible for the initial steps in this compound biosynthesis.

Post-PKS Tailoring Enzymes

Following the formation of the polyketide chain, a series of tailoring enzymes, including cyclases, oxygenases, and reductases, modify the initial product to yield the final complex structure of this compound. The specific enzymatic steps are hypothesized to be:

-

Cyclization: The linear polyketide chain undergoes intramolecular cyclization reactions to form the characteristic aromatic ring system of the tetrahydroanthraquinone core.

-

Oxidoreduction: A series of oxidation and reduction reactions, catalyzed by enzymes such as monooxygenases and dehydrogenases, introduce the hydroxyl and ketone functionalities at specific positions on the core structure. These modifications are critical for the biological activity of this compound.

The gene cluster for alternariol biosynthesis in A. alternata includes genes encoding an O-methyltransferase (omtI), a FAD-dependent monooxygenase (moxI), a short-chain dehydrogenase (sdrI), and a putative extradiol dioxygenase (doxI), which are likely representative of the types of tailoring enzymes involved in this compound biosynthesis.[5]

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, drawing parallels with the known biosynthesis of alternariol.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The yield of this compound from fungal cultures can vary significantly depending on the fungal species, culture conditions (media composition, temperature, light), and extraction methods. The following table summarizes available quantitative data from the literature.

| Fungal Species | Culture Conditions | Yield of this compound | Reference |

| Phomopsis sp. | Potato Dextrose Agar, 25°C, 12h light/dark cycles, 30 days | 344 mg from 50 Petri plates | [5] |

Further research is needed to establish optimized culture conditions for maximizing this compound production from various fungal sources.

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of this compound, based on a published protocol for Phomopsis sp..

Fungal Cultivation and Extraction

-

Inoculation and Incubation: Inoculate 50 Petri plates (90 mm) containing 15 ml of Potato Dextrose Agar (PDA) medium with the this compound-producing fungus (e.g., Phomopsis sp.).

-

Incubate the plates at 25°C under a 12-hour light/dark cycle for 30 days.

-

Extraction: After the incubation period, extract the entire agar mass with a 1:1 mixture of dichloromethane and methanol.

-

Concentrate the extract to dryness under reduced pressure.

Purification of this compound

-

Liquid-Liquid Extraction: Suspend the crude extract in 500 ml of demineralized water and perform a triplicate extraction with 800 ml of ethyl acetate.

-

Combine the organic layers and dry them in a vacuum at 42°C to yield the crude ethyl acetate extract.

-

Column Chromatography: Subject the crude extract to repeated column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of ethyl acetate in petroleum ether. This compound typically elutes with 65% ethyl acetate in petroleum ether.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform and methanol solvent system.

-

Purity Assessment: Establish the purity of the isolated this compound using analytical High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile and water.

Structural Elucidation

The chemical structure of this compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.

Logical Workflow for this compound Research

The following diagram illustrates a logical workflow for the discovery, production, and characterization of this compound from fungal sources.

Caption: A logical workflow for this compound research.

Conclusion and Future Directions

This compound remains a promising natural product with significant potential for the development of novel anticancer therapeutics. While its natural fungal sources have been identified and methods for its isolation are established, a complete understanding of its biosynthesis at the genetic and enzymatic level is still an active area of research. Future efforts should focus on:

-

Identification and characterization of the complete this compound biosynthetic gene cluster in high-yielding fungal strains.

-

Heterologous expression of the biosynthetic genes in a suitable host to enable engineered production and the generation of novel analogs.

-

Optimization of fermentation conditions to enhance the production of this compound in its native fungal producers.

A deeper understanding of the biosynthesis of this compound will not only facilitate its sustainable production but also open avenues for synthetic biology approaches to create novel derivatives with improved pharmacological properties.

References

- 1. SnPKS19 Encodes the Polyketide Synthase for Alternariol Mycotoxin Biosynthesis in the Wheat Pathogen Parastagonospora nodorum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solanapyrone synthase, a possible Diels-Alderase and iterative type I polyketide synthase encoded in a biosynthetic gene cluster from Alternaria solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alternariol as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a Polyketide Synthase Required for Alternariol (AOH) and Alternariol-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation for the Elucidation of Altersolanol A's Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altersolanol A, a tetrahydroanthraquinone derivative, is a fungal metabolite known for its interesting biological activities. The determination of its complex stereochemistry and overall molecular structure relies heavily on a suite of spectroscopic techniques. This technical guide provides an in-depth overview of the interpretation of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—that are pivotal in the structural elucidation of this compound. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Physicochemical and Spectroscopic Data of this compound